molecular formula C11H15NOS B2819200 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] CAS No. 1310425-71-8

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]

Cat. No.: B2819200
CAS No.: 1310425-71-8
M. Wt: 209.31
InChI Key: KARGZLCFESUWBW-UHFFFAOYSA-N
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Description

6’,7’-Dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran] is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran] typically involves the formation of the spirocyclic core through a series of organic reactions. One common method includes the reaction of piperidine derivatives with thieno[3,2-c]pyran intermediates under specific conditions. The reaction often requires the use of catalysts and controlled temperature to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed to separate and purify the racemic mixture of the compound .

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated spirocyclic compounds .

Scientific Research Applications

6’,7’-Dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’,7’-Dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran] involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, the compound targets the MmpL3 protein, which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to bacterial death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’,7’-Dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to target the MmpL3 protein makes it a valuable compound in the development of new anti-tubercular agents .

Properties

IUPAC Name

spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)9-2-8-14-10(1)9/h2,8,12H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGZLCFESUWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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